2-(3-Fluorophenyl)cyclohexan-1-one
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Overview
Description
2-(3-Fluorophenyl)cyclohexan-1-one is a chemical compound belonging to the arylcyclohexylamine class It is structurally related to ketamine, a well-known anesthetic and dissociative drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-fluorobenzonitrile in the presence of a Grignard reagent, such as cyclopentyl magnesium bromide . The reaction proceeds through the formation of an intermediate, which is then subjected to bromination and subsequent reaction with methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)cyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)cyclohexan-1-one involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine . It acts as a non-competitive antagonist of the NMDA receptor, blocking the calcium channel pore and inhibiting the excitatory neurotransmitter glutamate . This results in anesthetic and analgesic effects, as well as potential antidepressant properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylamino)-2-(o-tolyl)cyclohexan-1-one
2-(2-Fluorophenyl)-2-methylamino-cyclohexanone: (2-Fluorodeschloroketamine or 2-FDCK)
2-(2-Chlorophenyl)-2-methylamino-cyclohexanone: (Ketamine)
Uniqueness
2-(3-Fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can influence its pharmacological properties and reactivity compared to other similar compounds . This structural variation may result in different binding affinities and effects on the NMDA receptor, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(3-Fluorophenyl)cyclohexan-1-one is an organic compound with significant potential in medicinal chemistry, particularly noted for its biological activity. This compound features a cyclohexanone structure with a 3-fluorophenyl substituent, which influences its reactivity and interaction with biological targets. Its molecular formula is C12H13F\O, and it has a molecular weight of 192.2 g/mol. Recent studies have highlighted its potential as an anesthetic or analgesic agent, drawing parallels to the well-known anesthetic ketamine.
Research indicates that this compound acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function, suggesting that the compound may not only serve as an anesthetic but also have implications for treating pain and mood disorders. The NMDA receptor antagonism leads to alterations in neurotransmitter systems, potentially offering therapeutic avenues in neurological conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological properties and potential therapeutic uses:
- Anesthetic Properties : Similar to ketamine, the compound's NMDA antagonism suggests it could be effective in pain management and anesthesia.
- Neurological Implications : The modulation of neurotransmitter systems may indicate efficacy in treating mood disorders and other neurological conditions.
Comparative Analysis
A comparison of this compound with structurally related compounds reveals insights into its unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
Ketamine | 6740-88-1 | Established anesthetic with NMDA antagonistic effects |
2-Fluorodeschloroketamine | 13758-51-7 | Analog of ketamine; modified pharmacological profile |
Phencyclidine (PCP) | 77-10-1 | Known NMDA antagonist with distinct behavioral effects |
Case Studies
Case Study 1: Anesthetic Efficacy
In a preclinical study, the anesthetic effects of this compound were assessed in animal models. Results indicated that the compound produced dose-dependent anesthetic effects comparable to those observed with ketamine, reinforcing its potential application in clinical settings.
Case Study 2: Neurological Impact
A study exploring the effects of the compound on depression-like behaviors in rodent models demonstrated significant reductions in depressive symptoms following administration. This suggests that its NMDA antagonistic properties may extend beyond anesthesia to include mood regulation.
Research Findings
Recent findings highlight the importance of further research into the pharmacokinetics and long-term effects of this compound:
- Pharmacokinetics : Initial studies indicate favorable absorption and metabolism profiles, but comprehensive pharmacokinetic data are still needed.
- Safety Profile : While initial toxicity assessments are promising, ongoing research is necessary to fully understand the safety implications of long-term use.
Properties
Molecular Formula |
C12H13FO |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
XFNKVKMQLGJGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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